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Compound of Interest

Compound Name: (2,4-Difluorophenyl)methanethiol

Cat. No.: B062599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2,4-Difluorophenyl)methanethiol, also known as 2,4-difluorobenzyl mercaptan, is a

fluorinated aromatic thiol of interest in various fields of chemical research, including medicinal

chemistry and materials science. The presence of two fluorine atoms on the phenyl ring

significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability,

making it a valuable building block in the design of novel compounds with potential biological

activity. This technical guide provides a comprehensive overview of the chemical structure,

properties, and synthesis of (2,4-Difluorophenyl)methanethiol, compiled from available data.

Chemical Structure and Identifiers
The chemical structure of (2,4-Difluorophenyl)methanethiol consists of a 2,4-difluorobenzyl

group attached to a sulfhydryl (thiol) group.
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Identifier Value

IUPAC Name (2,4-difluorophenyl)methanethiol

Synonyms
2,4-Difluorobenzyl mercaptan,

Benzenemethanethiol, 2,4-difluoro-

CAS Number 170924-51-3[1]

Molecular Formula C₇H₆F₂S[1]

Molecular Weight 160.18 g/mol [1]

Canonical SMILES C1=CC(=C(C=C1CS)F)F

InChI
InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-

3,10H,4H2

InChIKey OVVKITNMPZZCSS-UHFFFAOYSA-N

Physicochemical Properties
Detailed experimental data for the physical properties of (2,4-Difluorophenyl)methanethiol
are not readily available in the literature. However, some properties can be estimated based on

its structure and data from related compounds. The compound is described as a liquid at room

temperature.[1]

Property Value Source

Physical State Liquid [1]

Purity Typically ≥97.0% [1]

Boiling Point Not available -

Melting Point Not available -

Density Not available -

Solubility
Expected to be soluble in

organic solvents.
Inferred
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Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for (2,4-
Difluorophenyl)methanethiol is not publicly available. However, predicted spectra can be

generated using computational tools, and characteristic spectral features can be inferred from

the structure and data of analogous compounds.

Expected ¹H NMR Spectral Features:

Aromatic Protons (C₆H₃F₂): Complex multiplets in the aromatic region (typically δ 6.8-7.5

ppm) showing coupling to each other and to the fluorine atoms.

Methylene Protons (CH₂): A doublet or triplet in the region of δ 3.5-4.5 ppm, coupled to the

thiol proton.

Thiol Proton (SH): A triplet or broad singlet in the region of δ 1.5-2.5 ppm, coupled to the

methylene protons. The chemical shift and multiplicity can be concentration and solvent

dependent.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons (C₆H₃F₂): Multiple signals in the aromatic region (δ 110-165 ppm).

Carbons directly attached to fluorine will show large one-bond C-F coupling constants.

Methylene Carbon (CH₂): A signal in the aliphatic region (δ 20-40 ppm).

Expected IR Spectral Features:

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.

C-H (aromatic) Stretch: Absorptions above 3000 cm⁻¹.

C-H (aliphatic) Stretch: Absorptions between 2850-3000 cm⁻¹.

C=C (aromatic) Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
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Expected Mass Spectrometry Features:

Molecular Ion (M⁺): A peak at m/z = 160.

Fragment Ions: Characteristic fragmentation patterns would include the loss of the thiol

group and fragmentation of the aromatic ring.

Synthesis
A detailed experimental protocol for the synthesis of (2,4-Difluorophenyl)methanethiol is not

explicitly described in the available literature. However, a common and effective method for the

synthesis of arylmethylthiols is the reaction of the corresponding arylmethyl halide with a sulfur

nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

A plausible synthetic route starting from 2,4-difluorobenzyl bromide is outlined below.
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2,4-Difluorobenzyl bromide (2,4-Difluorophenyl)methanethiol
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Properties

Assess Biological
Activity

Optimized Candidate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to (2,4-
Difluorophenyl)methanethiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062599#2-4-difluorophenyl-methanethiol-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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